molecular formula C10H12N4O B13482020 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine

1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13482020
M. Wt: 204.23 g/mol
InChI Key: WPHYNJFOYUYTPM-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2-methoxybenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products Formed:

    Oxidation: Formation of 1-(2-Hydroxybenzyl)-1h-1,2,4-triazol-3-amine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The triazole ring can interact with metal ions or other biomolecules, potentially disrupting normal cellular functions and leading to its bioactive effects.

Comparison with Similar Compounds

  • 1-(2-Hydroxybenzyl)-1h-1,2,4-triazol-3-amine
  • 1-(2-Chlorobenzyl)-1h-1,2,4-triazol-3-amine
  • 1-(2-Nitrobenzyl)-1h-1,2,4-triazol-3-amine

Comparison: 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in research and industry.

Biological Activity

1-(2-Methoxybenzyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with appropriate triazole precursors. Various synthetic routes have been explored to optimize yield and purity. The following general method is often employed:

  • Starting Materials : 2-Methoxybenzylamine and triazole derivatives.
  • Reagents : Common reagents include hydrazine hydrate and various coupling agents.
  • Procedure :
    • Combine the starting materials in a suitable solvent under reflux conditions.
    • Isolate the product through filtration and recrystallization.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Research indicates that compounds within the triazole class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole ring can interfere with DNA synthesis and cell division in cancer cells. Studies have shown that derivatives can induce apoptosis in various cancer cell lines.
  • Case Study : A study evaluated the effects of several triazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa<10Apoptosis induction
5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amineMCF-7<5DNA synthesis inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Antifungal Activity : In vitro studies have shown that triazole derivatives can inhibit fungal growth effectively. For example, compounds were tested against Candida albicans, demonstrating MIC values significantly lower than traditional antifungal agents like fluconazole .
PathogenMIC (µg/mL)Comparison
Candida albicans0.015616x more potent than fluconazole
Staphylococcus aureus0.25Comparable to vancomycin

Antiviral Activity

Preliminary studies suggest potential antiviral activity against HIV and other viruses. The mechanism appears to involve inhibition of viral replication through interference with reverse transcriptase enzymes.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features:

  • Substituents : The presence of electron-donating groups (e.g., methoxy) enhances binding affinity to biological targets.
  • Triazole Positioning : Modifications at specific positions on the triazole ring can lead to significant variations in activity profiles.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-15-9-5-3-2-4-8(9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)

InChI Key

WPHYNJFOYUYTPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=NC(=N2)N

Origin of Product

United States

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